molecular formula C15H12FN5O5 B3168823 Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 933219-93-3

Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B3168823
CAS No.: 933219-93-3
M. Wt: 361.28 g/mol
InChI Key: LRYYIFDNRKXGBO-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a fused 1,2,4-triazin-3,5-dione and 1,2,4-oxadiazole scaffold. The molecule includes a 4-fluorophenyl substituent on the triazin ring and an ethyl carboxylate group on the oxadiazole moiety. This compound belongs to a class of bioactive heterocycles, where the 1,2,4-triazin and 1,2,4-oxadiazole cores are known for their roles in medicinal chemistry, often contributing to enzyme inhibition or receptor binding .

Properties

IUPAC Name

ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O5/c1-3-25-14(23)12-17-11(19-26-12)10-13(22)20(2)15(24)21(18-10)9-6-4-8(16)5-7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYYIFDNRKXGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=NN(C(=O)N(C2=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, pharmacological significance, and specific biological activities supported by various studies.

  • Molecular Formula : C15H12F N5O5
  • Molecular Weight : 361.29 g/mol
  • CAS Number : 933219-93-3

The compound features an oxadiazole ring known for its pharmacological properties. The structural characteristics contribute to its potential efficacy in various biological applications.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • IC50 Values : Studies have shown that related compounds possess IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines (e.g., Jurkat and A431 cells) .

The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups and specific ring substitutions enhance cytotoxic potential .

Antibacterial Activity

The antibacterial efficacy of oxadiazole derivatives has been documented in several studies. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria due to the presence of specific functional groups .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focusing on the synthesis of oxadiazole derivatives indicated promising results in terms of biological activity. The synthesized compounds were evaluated for their anticancer and antibacterial properties through various assays .
  • Mechanistic Insights : Molecular dynamics simulations have been employed to understand the interaction mechanisms between similar compounds and target proteins. These studies reveal that hydrophobic interactions play a crucial role in binding affinity and biological activity .

Data Table: Summary of Biological Activities

Activity TypeIC50 (µg/mL)Target Cell LinesReference
Antitumor1.61 - 1.98Jurkat, A431
AntibacterialN/AVarious Gram +ve/-ve

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their properties are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Cores
Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate C₁₅H₁₂FN₅O₅* ~361.3* 4-Fluorophenyl, methyl 1,2,4-Triazin-3,5-dione + 1,2,4-oxadiazole
Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate C₁₆H₁₅N₅O₅ 357.326 4-Methylphenyl, methyl 1,2,4-Triazin-3,5-dione + 1,2,4-oxadiazole
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₀F₂N₃O₃S₂ 568.61 Difluorophenyl, phenylsulfonyl, thioether 1,2,4-Triazole + sulfonyl linkage

*Inferred based on structural similarity to .

Substituent Effects

  • 4-Fluorophenyl vs. 4-Methylphenyl (): The substitution of fluorine for methyl on the phenyl ring alters electronic and steric properties.
  • Triazin-Oxadiazole vs. Triazole-Sulfonyl ():
    The triazin-oxadiazole core in the target compound differs from triazole-sulfonyl derivatives in and . The latter’s sulfonyl groups and thioether linkages introduce strong electron-withdrawing effects, which may reduce metabolic stability compared to the ester-linked oxadiazole in the target compound. Triazole derivatives also exhibit distinct ring strain and conformational flexibility .

Functional Group Comparisons

  • Ethyl Carboxylate vs. Thioether (): The ethyl carboxylate group in the target compound offers hydrolytic stability under physiological conditions compared to thioethers, which are prone to oxidation. This difference could influence pharmacokinetic profiles .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?

The compound is synthesized via multi-step heterocyclic condensation. A common method involves refluxing intermediates like substituted benzaldehydes with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) to facilitate cyclization . Key parameters include reaction time (4–6 hours), solvent polarity, and stoichiometric control of substituents (e.g., 4-fluorophenyl groups) to avoid byproducts. Purification typically involves reduced-pressure solvent evaporation and recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing its structure?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent integration and electronic environments (e.g., fluorophenyl deshielding at ~7.2–7.8 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects in the triazinone-oxadiazole fused system, with bond angles and torsional strains critical for stability .
  • FT-IR : Peaks at 1720–1750 cm1^{-1} confirm carbonyl groups (oxadiazole and triazinone) .

Q. How can preliminary biological activity be assessed in vitro?

Standard assays include:

  • Enzyme inhibition : Target-specific assays (e.g., cyclooxygenase or kinase inhibition) with IC50_{50} determination.
  • Antimicrobial screening : Agar diffusion methods against Gram-positive/negative strains, with MIC values reported .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa or HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing competing side reactions?

  • Catalytic optimization : Use palladium-catalyzed reductive cyclization to enhance regioselectivity in triazinone formation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing dimerization .
  • Reaction monitoring : In-situ FT-IR or HPLC tracks intermediate consumption, allowing real-time adjustments .

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

Data Conflict Resolution Strategy Example
Ambiguous NMR peaksDFT calculations to simulate spectra and compare with experimental data Methyl group splitting in triazinone vs. oxadiazole regions
XRD vs. computational geometryHirshfeld surface analysis to validate intermolecular interactions Discrepancies in dihedral angles due to crystal packing

Q. What methodologies address conflicting bioactivity results across studies?

  • Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–100 µM) to avoid false negatives/positives .
  • Metabolic stability assays : Incubate with liver microsomes to assess if inactive metabolites explain discrepancies .
  • Targeted molecular docking : Validate binding poses against crystal structures of enzymes (e.g., COX-2 or CYP450) .

Q. How to determine the compound’s physicochemical properties for formulation studies?

  • pKa determination : Potentiometric titrations in non-aqueous solvents (e.g., tert-butyl alcohol) with tetrabutylammonium hydroxide (TBAH) .
  • LogP measurement : Shake-flask method using octanol/water partitioning, validated via HPLC retention times .

Q. What strategies validate the proposed mechanism of action in vivo?

  • Isotope labeling : 14^{14}C-labeled compound tracks metabolic pathways in rodent models.
  • Knockout models : Use CRISPR-edited cell lines to confirm target specificity (e.g., triazole-mediated enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate

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